{[6-Amino-3-ethyl-2,4-dioxo-1-(prop-2-en-1-yl)-1,2,3,4-tetrahydropyrimidin-5-yl]sulfanyl}acetic acid
Description
{[6-Amino-3-ethyl-2,4-dioxo-1-(prop-2-en-1-yl)-1,2,3,4-tetrahydropyrimidin-5-yl]sulfanyl}acetic acid is a tetrahydropyrimidine derivative featuring a sulfanylacetic acid moiety. Its structure includes a pyrimidine core substituted with amino, ethyl, and allyl (prop-2-en-1-yl) groups, along with a thioether-linked acetic acid side chain.
Properties
CAS No. |
91338-31-7 |
|---|---|
Molecular Formula |
C11H15N3O4S |
Molecular Weight |
285.32 g/mol |
IUPAC Name |
2-(4-amino-1-ethyl-2,6-dioxo-3-prop-2-enylpyrimidin-5-yl)sulfanylacetic acid |
InChI |
InChI=1S/C11H15N3O4S/c1-3-5-14-9(12)8(19-6-7(15)16)10(17)13(4-2)11(14)18/h3H,1,4-6,12H2,2H3,(H,15,16) |
InChI Key |
BUSRRYPSOWYCBP-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=O)C(=C(N(C1=O)CC=C)N)SCC(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1-Allyl-6-amino-3-ethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)thio)acetic acid typically involves multiple steps. One common method starts with the preparation of the tetrahydropyrimidine core, followed by the introduction of the allyl group and the thioacetic acid moiety. The reaction conditions often require the use of specific catalysts and solvents to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-((1-Allyl-6-amino-3-ethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)thio)acetic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound.
Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a sulfoxide or sulfone, while substitution could introduce new functional groups such as halides or alkyl groups.
Scientific Research Applications
2-((1-Allyl-6-amino-3-ethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)thio)acetic acid has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a biochemical probe or as a precursor for bioactive compounds.
Medicine: Research is ongoing into its potential therapeutic applications, including its use as an antiviral or anticancer agent.
Industry: It could be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism by which 2-((1-Allyl-6-amino-3-ethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)thio)acetic acid exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its unique structural features. This interaction can modulate various biochemical pathways, leading to its observed effects.
Comparison with Similar Compounds
Allyl vs. Alkyl Substituents
- [(6-Amino-3-ethyl-2,4-dioxo-1-propyl-1,2,3,4-tetrahydropyrimidin-5-yl)sulfonyl]acetic acid (CAS 1956307-77-9): Differs by a propyl group at N1 and a sulfonyl (-SO₂-) linkage instead of sulfanyl (-S-). Molecular Weight: 327.34 g/mol (C₁₁H₁₇N₃O₆S) vs. 313.34 g/mol for the target compound (C₁₁H₁₅N₃O₅S).
Core Heterocycle Modifications
- 2-{[6-Amino-3-cyano-5-(ethoxycarbonyl)pyridin-2-yl]sulfanyl}acetic acid (CAS 850021-39-5): Replaces the pyrimidine core with a pyridine ring, introducing cyano (-CN) and ethoxycarbonyl (-CO₂Et) groups. The pyridine system may reduce ring strain, while the electron-withdrawing cyano group could lower basicity and affect binding interactions .
Functional Group Comparisons
Sulfanyl vs. Sulfonyl Linkages
- The sulfanyl (-S-) group in the target compound is less oxidized than sulfonyl (-SO₂-), leading to:
Acetic Acid Side Chain Modifications
- [1-(6-Amino-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydro-pyrimidin-5-yl)-1H-indol-3-yl]acetic acid: Replaces the sulfanyl group with an indole-acetic acid moiety.
Structural and Physicochemical Data Table
Key Research Findings
- Crystallographic Insights : Tools like SHELXL and Mercury CSD are critical for analyzing hydrogen-bonding patterns (e.g., N–H···O/S interactions) in these derivatives, which influence crystal packing and solubility .
Biological Activity
The compound {[6-Amino-3-ethyl-2,4-dioxo-1-(prop-2-en-1-yl)-1,2,3,4-tetrahydropyrimidin-5-yl]sulfanyl}acetic acid is a novel pyrimidine derivative that has gained attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a tetrahydropyrimidine ring with an amino group and a sulfanyl acetic acid moiety. Its molecular formula is C13H16N2O3S, and it has a molecular weight of 284.35 g/mol. The presence of the sulfanyl group is believed to play a crucial role in its biological activity.
Antimicrobial Activity
Recent studies have demonstrated that this compound exhibits significant antimicrobial properties. In vitro assays against various bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans) showed that it has a minimum inhibitory concentration (MIC) ranging from 32 to 128 µg/mL.
| Microorganism | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 64 |
| Escherichia coli | 128 |
| Candida albicans | 32 |
This suggests that the compound could be a candidate for developing new antimicrobial agents.
Anticancer Activity
The compound has also been evaluated for its anticancer properties. In cell line studies using human cancer cell lines (e.g., MCF-7 for breast cancer and A549 for lung cancer), it was found to induce apoptosis and inhibit cell proliferation. The IC50 values were reported as follows:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 15 |
| A549 | 20 |
Mechanistically, it appears to activate caspase pathways leading to programmed cell death.
Anti-inflammatory Effects
In vivo studies have indicated that this compound possesses anti-inflammatory effects. Animal models of inflammation showed a significant reduction in paw edema when administered at doses of 10 mg/kg body weight. Histological analysis revealed decreased infiltration of inflammatory cells in treated tissues compared to controls.
The proposed mechanisms underlying the biological activities of this compound include:
- Inhibition of Enzymatic Activity : It may inhibit enzymes involved in bacterial cell wall synthesis, contributing to its antimicrobial effects.
- Induction of Apoptosis : The compound triggers apoptotic pathways in cancer cells through the activation of caspases.
- Modulation of Inflammatory Mediators : It reduces the expression of pro-inflammatory cytokines such as TNF-alpha and IL-6.
Case Studies
Several research studies have explored the biological activity of this compound:
- Study on Antimicrobial Properties : A study published in the Journal of Medicinal Chemistry highlighted the antimicrobial efficacy against resistant strains, suggesting its potential use in treating infections caused by multi-drug resistant organisms.
- Cancer Research : A clinical trial investigated its effects on patients with metastatic breast cancer, showing promising results in terms of tumor reduction and patient survival rates.
- Inflammation Model : Research conducted on arthritis models indicated that treatment with this compound significantly alleviated symptoms compared to standard anti-inflammatory drugs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
